molecular formula C13H16N6 B8716823 2-(1-phenyl-1H-tetrazol-5-yl)octahydropyrrolo[3,4-c]pyrrole

2-(1-phenyl-1H-tetrazol-5-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B8716823
M. Wt: 256.31 g/mol
InChI Key: GGRCIUGKRZYIJW-UHFFFAOYSA-N
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Patent
US08835454B2

Procedure details

tert-butyl 5-(1-phenyl-1H-tetrazol-5-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (100 mg) was dissolved in 10% TFA solution in CH2Cl2 (10 mL). The reaction was stirred at room temperature for 24 hours. After removal of solvents, the residue, crude 2-(1-phenyl-1H-tetrazol-5-yl)octahydropyrrolo[3,4-c]pyrrole, was used in the further reactions without purification.
Name
tert-butyl 5-(1-phenyl-1H-tetrazol-5-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([N:12]3[CH2:16][CH:15]4[CH2:17][N:18](C(OC(C)(C)C)=O)[CH2:19][CH:14]4[CH2:13]3)=[N:10][N:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(C(F)(F)F)=O.C(Cl)Cl>[C:1]1([N:7]2[C:11]([N:12]3[CH2:13][CH:14]4[CH:15]([CH2:17][NH:18][CH2:19]4)[CH2:16]3)=[N:10][N:9]=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
tert-butyl 5-(1-phenyl-1H-tetrazol-5-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1N1CC2C(C1)CN(C2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvents
CUSTOM
Type
CUSTOM
Details
the residue, crude 2-(1-phenyl-1H-tetrazol-5-yl)octahydropyrrolo[3,4-c]pyrrole, was used in the further reactions without purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)N1N=NN=C1N1CC2CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.